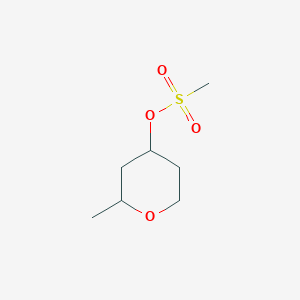

2-Methyloxan-4-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyloxan-4-yl methanesulfonate is a chemical compound with the molecular formula C7H14O4S. It is also known by its IUPAC name, (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanesulfonate . This compound is characterized by its unique molecular structure, which includes a methanesulfonate ester group attached to a methyloxane ring.

Preparation Methods

The synthesis of 2-Methyloxan-4-yl methanesulfonate typically involves the reaction of 2-methyloxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Methyloxan-4-ol+Methanesulfonyl chloride→2-Methyloxan-4-yl methanesulfonate+HCl

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Methyloxan-4-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where the methyloxane ring is modified.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methyloxan-4-ol and methanesulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

2-Methyloxan-4-yl methanesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The methanesulfonate group can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Hydrolysis : Under specific conditions, it can be hydrolyzed to yield (4-methyltetrahydro-2H-pyran-4-yl)methanol and methanesulfonic acid, which are valuable in further synthetic pathways.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for developing pharmaceuticals. It can be utilized in synthesizing drug candidates, particularly those targeting specific biological pathways. Research indicates that it may exhibit various biological activities, including antimicrobial and anticancer properties .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on the synthesis of novel alkanoylated derivatives of this compound demonstrated its effectiveness as an antimicrobial agent. The synthesized compounds were tested against various pathogens, revealing significant antibacterial and antifungal activities. These findings suggest that derivatives of this compound could serve as effective treatments for infectious diseases .

Case Study 2: Anticancer Applications

Recent research explored the use of this compound in creating compounds aimed at cancer treatment. The compound's ability to modify biological targets was investigated, leading to the development of drug candidates that showed promise in preclinical trials for inhibiting tumor growth .

Mechanism of Action

The mechanism of action of 2-Methyloxan-4-yl methanesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonate ester group undergoes nucleophilic attack, leading to the release of the methanesulfonate group and the formation of a covalent bond between the methyloxane moiety and the target molecule. This mechanism is particularly relevant in biological systems, where the compound can modify proteins and enzymes .

Comparison with Similar Compounds

Similar compounds to 2-Methyloxan-4-yl methanesulfonate include other methanesulfonate esters such as:

Methyl methanesulfonate: Known for its use as an alkylating agent in research and chemotherapy.

Ethyl methanesulfonate: Another alkylating agent with applications in mutagenesis studies.

Isopropyl methanesulfonate: Used in organic synthesis for introducing the methanesulfonate group.

This compound is unique due to its methyloxane ring, which imparts specific chemical properties and reactivity that differ from simpler methanesulfonate esters .

Biological Activity

2-Methyloxan-4-yl methanesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C6H12O4S

Molecular Weight: 180.22 g/mol

IUPAC Name: this compound

CAS Number: Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonate group is known for enhancing solubility and reactivity, which may facilitate interactions with enzymes and receptors involved in critical biological pathways.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer.

- Receptor Modulation: It may bind to receptors, altering their activity and subsequently affecting cellular signaling pathways.

Anticancer Potential

Recent studies indicate that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| HeLa (Cervical) | 10 | 45 |

| MCF-7 (Breast) | 20 | 60 |

| A549 (Lung) | 15 | 50 |

Data derived from experimental studies on cell viability assays.

Case Studies

-

Study on HeLa Cells:

A study investigated the effects of varying concentrations of this compound on HeLa cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The study suggested that the compound induces apoptosis in cancer cells, a crucial mechanism for anticancer agents. -

MCF-7 Breast Cancer Study:

In another study involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability at concentrations greater than 20 µM. Flow cytometry analysis revealed an increase in apoptotic markers, confirming the compound's potential as an anticancer agent.

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of the compound. Preliminary toxicological assessments indicate that this compound has low toxicity levels, with no significant adverse effects observed at therapeutic doses.

Table 2: Toxicological Data

| Study Type | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|

| Subchronic Oral Toxicity (Rats) | 100 | No observed adverse effects |

| Developmental Toxicity | 100 | No teratogenic effects |

| Reproductive Toxicity | 100 | No reproductive impairments |

Properties

Molecular Formula |

C7H14O4S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(2-methyloxan-4-yl) methanesulfonate |

InChI |

InChI=1S/C7H14O4S/c1-6-5-7(3-4-10-6)11-12(2,8)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

MADASEHUCLKZHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCO1)OS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.